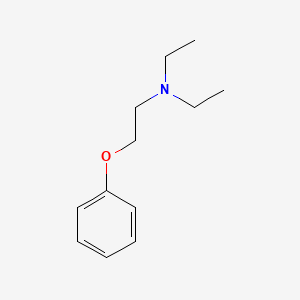

![molecular formula C11H21N7O B5555222 N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-methylurea](/img/structure/B5555222.png)

N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-methylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazine derivatives often involves nucleophilic substitution reactions, with starting materials like 2,4,6-trichloro-1,3,5-triazine being common precursors. For example, ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds have been synthesized from 2,4,6-trichloro-1,3,5-triazine, showcasing the versatility of triazine as a core structure for developing ligands and complexes with potential applications in catalysis and material science (Hermon & Tshuva, 2008).

Molecular Structure Analysis

Molecular structure analysis of triazine derivatives reveals their potential for forming stable complexes with metals, as demonstrated by the synthesis of a dinuclear complex involving ethylene-bridged bis(triazine). The complex's structure, characterized by deviations from planarity and long metal-nitrogen bonds, underscores the triazine derivatives' structural diversity and the potential for creating rigid frameworks (Hermon & Tshuva, 2008).

Chemical Reactions and Properties

Triazine derivatives undergo various chemical reactions, including the formation of dinuclear complexes and interactions with other compounds to synthesize new materials. These reactions highlight the chemical reactivity and the ability of triazine derivatives to form complexes with distinct properties, such as reduced cytotoxicity, which could be beneficial for biomedical applications (Hermon & Tshuva, 2008).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance

Triazines, a class of heterocyclic compounds, have been extensively studied for their wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, and antimalarial properties among others. Triazines, due to their unique structure, have been a focus for the development of future drugs, highlighting their significance in medicinal chemistry. The triazine scaffold, specifically, has been leveraged for synthesizing derivatives that exhibit potent pharmacological activities, underscoring the importance of these compounds in drug discovery and therapeutic applications (Verma, Sinha, & Bansal, 2019).

Synthesis and Antitumor Activities of 1,2,3-Triazines and Derivatives

1,2,3-Triazines and their benzo- and hetero-fused derivatives have shown a broad spectrum of biological activities, including notable antitumor effects. The review of literature up to 2016 indicates that these compounds, due to their efficacy and simplicity in synthesis, hold significant potential as scaffolds for antitumor drug development. This suggests the versatility of the triazine core in medicinal chemistry, especially in the context of designing new antitumor agents (Cascioferro et al., 2017).

Eigenschaften

IUPAC Name |

1-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N7O/c1-6(2)13-9-15-10(14-7(3)4)17-11(16-9)18(5)8(12)19/h6-7H,1-5H3,(H2,12,19)(H2,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCLLZBDHXHUQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)N(C)C(=O)N)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,6-Bis-isopropylamino-[1,3,5]triazin-2-yl)-1-methyl-urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5555140.png)

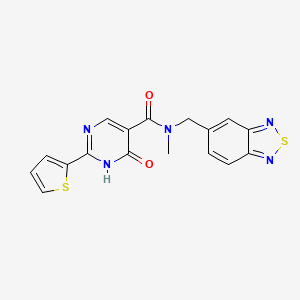

![N-benzyl-6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-2-carboxamide](/img/structure/B5555143.png)

![2-(2-methoxyethyl)-9-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5555159.png)

![4-(2-pyridinyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5555181.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide](/img/structure/B5555186.png)

![(3S*,4R*)-1-[(cis-4-aminocyclohexyl)methyl]-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5555189.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5555193.png)

![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5555197.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5555208.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)

![5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole](/img/structure/B5555246.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5555255.png)